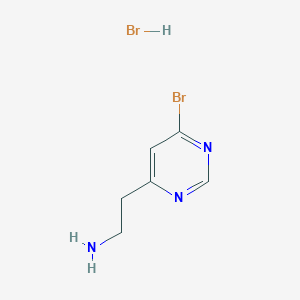![molecular formula C20H20N2O3S3 B2526489 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448073-49-1](/img/structure/B2526489.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole moiety, a phenylsulfonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Thioether Formation: The benzo[d]thiazole is then reacted with a suitable alkyl halide to form the thioether linkage.
Piperidine Derivative Synthesis: The piperidine ring is functionalized with a phenylsulfonyl group through sulfonylation reactions.
Final Coupling: The thioether and the piperidine derivative are coupled under appropriate conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: LiAlH4 or sodium borohydride (NaBH4) for carbonyl reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzo[d]thiazole and piperidine moieties suggests it might exhibit activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could engage in π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the piperidine and phenylsulfonyl groups, making it less complex.
1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone: Does not contain the benzo[d]thiazole moiety.
2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone: Similar but lacks the phenylsulfonyl group.
Uniqueness
The uniqueness of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzo[d]thiazole and phenylsulfonyl groups, along with the piperidine ring, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c23-19(14-26-20-21-17-8-4-5-9-18(17)27-20)22-12-10-16(11-13-22)28(24,25)15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGATNCODLTOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2526408.png)
![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)
![1-(2-ethoxyphenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2526411.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2526412.png)


![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2526419.png)



![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)


